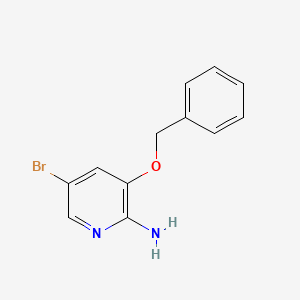

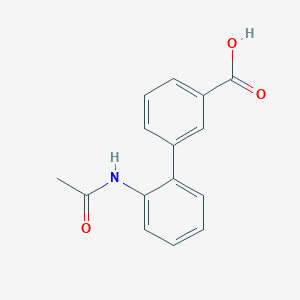

2'-Acetamidobiphenyl-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

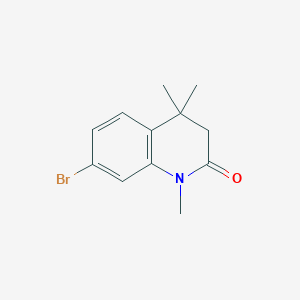

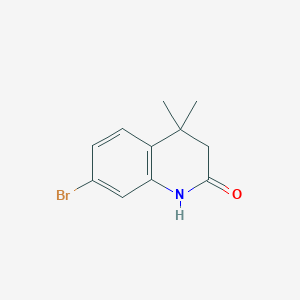

The compound of interest, 2'-Acetamidobiphenyl-3-carboxylic acid, is a derivative of biphenyl carboxylic acid, which is a structural motif found in various bioactive molecules. The biphenyl moiety is known for its presence in pharmaceuticals due to its ability to interact with biological targets. The acetamido group at the 2' position and the carboxylic acid group at the 3 position are modifications that could potentially influence the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of related 3-acylindole-2-carboxylic acid derivatives has been explored, with variations in the acyl residue and the introduction of different substituents into the phenyl part of the indole structure . Although not directly related to 2'-Acetamidobiphenyl-3-carboxylic acid, these methods could provide insights into potential synthetic routes for the compound . Additionally, the synthesis of 2'-acetoxybiphenyl-2-carboxylic acid and its derivatives, which share structural similarities with the target compound, has been reported to yield compounds with anti-inflammatory and analgesic properties .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives can be crucial in determining their biological activity. For instance, the crystal structure of 2'-iodobiphenyl-4-carboxylic acid has been determined, revealing the angles between the phenyl rings and the carboxyl group's orientation relative to the phenyl ring . These structural details are important as they can affect the compound's ability to interact with biological targets and its overall stability.

Chemical Reactions Analysis

The reactivity of carboxylic acid derivatives is often explored to expand the chemical space of these compounds. For example, the use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel reagent for the protection of carboxylic acids has been described . This method could potentially be applied to protect the carboxylic acid group in 2'-Acetamidobiphenyl-3-carboxylic acid during synthetic procedures, allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl carboxylic acid derivatives are influenced by their molecular structure. The introduction of substituents such as acetamido and carboxylic acid groups can affect the compound's solubility, melting point, and stability. While specific data on 2'-Acetamidobiphenyl-3-carboxylic acid is not provided, the properties of similar compounds, such as 2'-iodobiphenyl-4-carboxylic acid, have been studied, and their crystal structures suggest that hydrogen bonding could play a role in the compound's solid-state properties .

Applications De Recherche Scientifique

Environmental Impacts and Corrosion Studies

Carboxylic acids, including analogs like 2'-acetamidobiphenyl-3-carboxylic acid, have been studied for their environmental impacts, particularly regarding corrosion. Research indicates that low molecular weight carboxylic acids contribute significantly to environmental acidity and corrosion of metals such as copper. The relative aggressiveness of these acids towards metals has been studied, providing insights into their environmental interactions and potential risks (Bastidas & La Iglesia, 2007).

Biocatalyst Inhibition

Carboxylic acids have been identified as inhibitors to microbial processes, impacting biotechnological applications and the fermentation industry. Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae can help in developing strategies to mitigate these effects, enhancing the efficiency of fermentation processes. This knowledge is crucial for optimizing the production of biofuels and other biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

Separation and Purification Technology

The separation of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been reviewed, highlighting the efficiency of these methods. Supercritical CO2, in particular, is noted for its environmentally friendly characteristics and has been recommended for the reactive extraction of carboxylic acids. This research aids in understanding the potential industrial applications of carboxylic acid derivatives in separation processes (Djas & Henczka, 2018).

Pharmaceutical Applications

In the pharmaceutical industry, the structural properties of carboxylic acids, including their derivatives, have been explored for developing anticancer agents. Cinnamic acid derivatives, for instance, have shown potential due to their ability to interact with cancer cell processes. This research outlines the synthetic routes and biological evaluation of these compounds, providing a foundation for future drug development efforts (De, Baltas, & Bedos-Belval, 2011).

Environmental Toxicity and Removal Strategies

The presence of carboxylic acid derivatives like acetaminophen in water environments poses challenges for environmental safety and water treatment technologies. Studies have focused on understanding the toxicity, removal technologies, and transformation pathways of these compounds. Advanced oxidation processes and tertiary treatment systems are highlighted as effective methods for reducing the environmental impact of such pollutants (Vo et al., 2019).

Propriétés

IUPAC Name |

3-(2-acetamidophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10(17)16-14-8-3-2-7-13(14)11-5-4-6-12(9-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGSKBFJJVRRQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602492 |

Source

|

| Record name | 2'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Acetamidobiphenyl-3-carboxylic acid | |

CAS RN |

855756-90-0 |

Source

|

| Record name | 2'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.